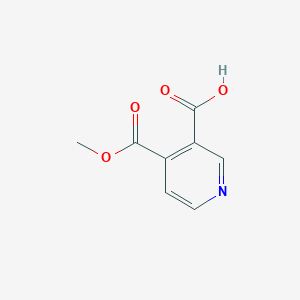

4-(Methoxycarbonyl)nicotinic acid

Description

Properties

IUPAC Name |

4-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-4-6(5)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOYEIURVSRKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316387 | |

| Record name | 4-(Methoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24202-74-2 | |

| Record name | 24202-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Nicotinic Acid Derivatives

One common method involves the esterification of nicotinic acid derivatives. This can be achieved through the following steps:

Starting Materials : Nicotinic acid and methoxycarbonyl chloride.

Reaction Conditions : The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature, using a base like triethylamine to neutralize the hydrochloric acid produced.

-

- Nicotinic acid reacts with methoxycarbonyl chloride to form an intermediate acyl chloride.

- The acyl chloride undergoes nucleophilic attack by the nitrogen atom of the pyridine ring, resulting in the formation of this compound.

Yield : This method generally provides moderate to high yields (up to 85%) depending on the reaction conditions and purity of starting materials.

Direct Carbonylation Method

Another approach utilizes carbonylation reactions involving pyridine derivatives:

Starting Materials : 4-Aminonicotinic acid and carbon monoxide.

Reaction Conditions : The reaction is carried out in the presence of a palladium catalyst under elevated pressure and temperature.

-

- The amine group on the pyridine ring is first protected.

- Carbon monoxide is introduced, leading to the formation of a carbonyl group at the 4-position.

Yield : This method can yield significant amounts (up to 90%) but requires careful control of pressure and temperature.

Multi-step Synthesis from Simple Precursors

This method involves multiple steps starting from simpler precursors:

Formation of Pyridine Ring : Starting from acetaldehyde and malonic acid in the presence of ammonium acetate to form 3-pyridinecarboxylic acid.

Methylation : The carboxylic acid group can then be methylated using methyl iodide in the presence of a base.

Carboxylation : Finally, carboxylic acid functionality can be introduced via a carbon dioxide insertion reaction using strong bases like sodium hydride.

- Yield : Each step typically has lower yields (around 50%-70%), but overall, this multi-step synthesis can produce high-purity products.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of each preparation method for this compound:

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Synthesis from Nicotinic Acid | Nicotinic acid, methoxycarbonyl chloride | Room temperature, organic solvent | Up to 85% | Simple procedure, moderate yield | Requires purification steps |

| Direct Carbonylation | 4-Aminonicotinic acid, CO | High pressure and temperature | Up to 90% | High yield, direct synthesis | Requires specialized equipment |

| Multi-step Synthesis | Acetaldehyde, malonic acid | Multiple steps | ~50%-70% | High purity product | Lower overall yield |

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Agricultural Applications

2.1 Herbicide Development

Research has indicated that derivatives of nicotinic acid, including 4-(Methoxycarbonyl)nicotinic acid, can be utilized in developing herbicides. These compounds may act by disrupting metabolic pathways in plants, offering an alternative approach to weed management in agricultural practices .

Chemical Properties and Safety

This compound is characterized by its chemical formula C8H7NO4 and is classified under several hazard categories due to its potential toxicity when ingested or upon skin contact . Safety assessments indicate that it can cause skin irritation and is harmful if swallowed, necessitating careful handling in laboratory and industrial settings.

Case Studies

Case Study: Treatment of Peripheral Vascular Disorders

A clinical study involving 60 patients suffering from conditions like Raynaud's disease demonstrated the efficacy of this compound in improving blood flow and reducing symptoms associated with cold sensations in the limbs. The study highlighted the compound's ability to provide therapeutic benefits without the common side effects linked to traditional nicotinic acid treatments .

Case Study: Lipid Management

In a controlled trial assessing the lipid-lowering effects of various nicotinic acid derivatives, this compound was found to significantly reduce LDL cholesterol levels while maintaining a favorable safety profile compared to conventional therapies .

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects through pathways involving nicotinic acid receptors. These receptors play a role in various biological processes, including lipid metabolism and inflammation .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 183–185°C

- Density : 1.361 g/cm³

- Solubility: Limited data available, but hygroscopic nature suggests moderate solubility in polar solvents like DMF or ethanol .

- Safety : Classified as a skin and eye irritant; requires storage at 2–8°C in dry conditions .

Comparison with Structurally Similar Compounds

Structural Analogues of Nicotinic Acid

Nicotinic acid derivatives with substitutions at the 4-position are critical in medicinal chemistry and materials science. Below is a comparison of 4-(methoxycarbonyl)nicotinic acid with key analogues:

Functional Group Comparison: Methoxycarbonyl vs. Other Substituents

- Methoxycarbonyl (-COOCH₃) : Enhances electrophilicity at the carbonyl carbon, enabling coupling reactions (e.g., amide formation with amines using EDCI/HOBt ). The ester group also improves membrane permeability in drug candidates .

- Methyl (-CH₃) : Increases lipophilicity, favoring interactions with hydrophobic enzyme pockets. 4-Methylnicotinic acid is optimized for large-scale production via zinc-mediated dechlorination .

- Amino (-NH₂): Introduces hydrogen-bonding capability, useful in coordination chemistry or as a site for further derivatization (e.g., diazotization) .

Physical and Chemical Properties

| Property | This compound | 4-Methylnicotinic Acid | 4-Aminonicotinic Acid |

|---|---|---|---|

| Melting Point (°C) | 183–185 | 260–262 (decomp.) | 285–287 |

| Water Solubility | Low (hygroscopic) | Moderate | High |

| Reactivity | High (ester hydrolysis, coupling) | Moderate (C–H activation) | High (nucleophilic NH₂) |

Biological Activity

4-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound, characterized by the presence of a methoxycarbonyl group at the 4-position of the pyridine ring, is being investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and potential neuroprotective properties.

Chemical Structure and Properties

- Molecular Formula : C8H9NO3

- Molecular Weight : 169.16 g/mol

- IUPAC Name : 4-(Methoxycarbonyl)pyridine-3-carboxylic acid

The unique structure of this compound allows it to interact with biological systems in ways that may enhance its therapeutic potential.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : It may interact with specific enzymes or receptors involved in metabolic pathways.

- Receptor Modulation : Similar to other nicotinic acid derivatives, it could influence G-protein-coupled receptors (GPCRs), affecting lipid metabolism and inflammatory responses .

- Antioxidant Properties : The compound might exhibit antioxidant effects, reducing oxidative stress in cells, which is crucial for neuroprotection and inflammation modulation .

Antimicrobial Activity

Research has shown that derivatives of nicotinic acid possess significant antimicrobial properties. For instance:

- In vitro Studies : A study highlighted that various nicotinic acid derivatives exhibited activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus strains . This indicates that this compound may also have similar antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of nicotinic acid derivatives has been documented:

- Mechanistic Insights : These compounds may reduce the production of pro-inflammatory cytokines and modulate inflammatory pathways, which is beneficial in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that compounds related to nicotinic acid can exert neuroprotective effects:

- Cellular Studies : Research indicates that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Study : A recent study synthesized various acylhydrazone derivatives from nicotinic acid and tested their antimicrobial activity. Compounds derived from this compound showed promising results against resistant bacterial strains, suggesting its utility in developing new antibacterial agents .

- Inflammation Model : In an animal model of inflammation, administration of nicotinic acid derivatives resulted in a significant reduction in edema formation and inflammatory markers, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | TBD | Potential for broad-spectrum activity |

| Nicotinic acid | Antimicrobial | 15.62 | Parent compound with established efficacy |

| Methyl nicotinate | Vasodilatory | - | Used topically for muscle pain relief |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(methoxycarbonyl)nicotinic acid, and how can purity be optimized?

- Synthesis : A common method involves derivatization of nicotinic acid via organolithium reagents. For example, pyridyl-3-oxazolines derived from nicotinic acid react with organolithium reagents (e.g., phenyllithium) to form 4-substituted intermediates, which are oxidized and deprotected to yield 4-substituted nicotinic acids .

- Purity Optimization : Crystallization from ethanol/water mixtures is recommended, as the compound has a defined melting point (183–185°C), which serves as a purity indicator .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Key signals include a singlet for the methoxy group (δ ~3.93 ppm in CD3OD) and carbonyl carbons (δ ~166–167 ppm) .

- Melting Point Analysis : Consistent with literature values (183–185°C) to confirm identity .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 182.1 (calculated: 181.145 g/mol) .

Q. How does the reactivity of this compound compare to unsubstituted nicotinic acid?

- The methoxycarbonyl group at the 4-position enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. This contrasts with nicotinic acid, which primarily undergoes carboxylate-directed reactivity .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

- Cross-Coupling : Rhodium-catalyzed carboxylation with arylboronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) under CO2 atmosphere yields biaryl derivatives .

- Halogenation : Nitration followed by iodination (using NaNO2/HCl and KI) introduces halogens at the 3-position, enabling further Suzuki-Miyaura couplings .

Q. How can isotopic labeling be applied to study metabolic pathways involving this compound?

- Deuterated Analogs : Use nicotinic-d4 acid (98 atom% D) as a precursor to synthesize deuterated this compound for tracer studies in pharmacokinetics .

Q. What computational methods predict the stability of this compound derivatives under physiological conditions?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess hydrolysis susceptibility of the methoxycarbonyl group. Experimental validation via HPLC monitoring at pH 7.4 is recommended .

Q. How do conflicting data on solubility impact experimental design?

- Contradictions : While some sources report solubility in polar aprotic solvents (e.g., DMSO), others note limited solubility in water .

- Resolution : Pre-dissolve the compound in DMSO for biological assays, ensuring final DMSO concentrations ≤1% to avoid cytotoxicity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.